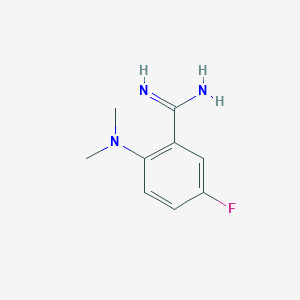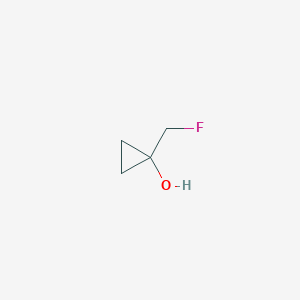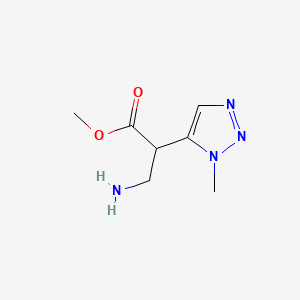
(R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is a chiral compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imines, dihydrotriazoles, and various substituted triazoles.
Applications De Recherche Scientifique
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties such as enhanced stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler analog without the amino and ester functionalities.
3-Amino-1,2,4-triazole: Contains a different triazole ring structure.
Methyl 3-amino-2-(1H-1,2,3-triazol-5-YL)propanoate: The racemic mixture of the compound.
Uniqueness
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other triazole derivatives. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H12N4O2 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
methyl 3-amino-2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(4-9-10-11)5(3-8)7(12)13-2/h4-5H,3,8H2,1-2H3 |
Clé InChI |
LJBUUIRZSWATRZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C(CN)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





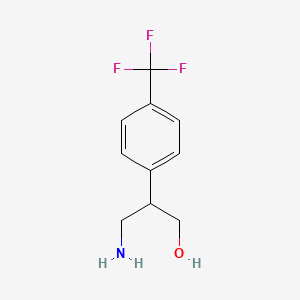
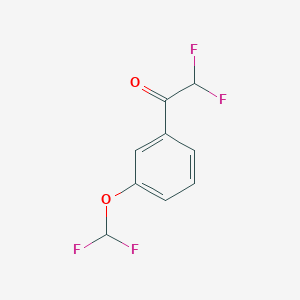
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
